molecular formula C7H5N3O2 B1296383 Imidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 64951-10-6

Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No. B1296383
CAS RN: 64951-10-6
M. Wt: 163.13 g/mol
InChI Key: GHGDMYPURSIGNB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the empirical formula C7H5N3O2 . It is a solid substance and is considered a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The synthesis of these derivatives has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .


Molecular Structure Analysis

The molecular weight of Imidazo[1,2-a]pyrimidine-2-carboxylic acid is 163.13 . The SMILES string representation of its structure is O=C(O)C1=CN2C=CC=NC2=N1 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used for the direct functionalization of this valuable scaffold .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a solid substance . It has a molecular weight of 163.13 and its empirical formula is C7H5N3O2 .

Scientific Research Applications

Synthetic Chemistry

Imidazo[1,2-a]pyrimidine derivatives are synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, and carbon-hydrogen, carbon-carbon, carbon-nitrogen bond formation. These synthetic strategies are crucial in constructing this heterocyclic moiety, which has broad applications in medicinal chemistry due to its versatile scaffold (Goel, Luxami, & Paul, 2015).

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyrimidine derivatives have shown potential in medicinal chemistry. For instance, a series of these derivatives substituted with two aryls at positions 2 and 3 were synthesized to enhance their anti-inflammatory activities, indicating a degree of COX-2 selectivity (Zhou, Ding, Zhang, Xu, & Dai, 2008). Additionally, imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides have been synthesized and tested for anti-inflammatory and analgesic activities, showing significant results in in vivo tests (Abignente, Sacchi, Laneri, Rossi, D'Amico, Berrino, Calderaro, & Parrillo, 1994).

Chemogenomic Profiling

Chemogenomic assays in Saccharomyces cerevisiae have shown that imidazo[1,2-a]pyrimidines target essential, conserved cellular processes. Two closely related compounds of this class have distinct mechanisms of action, one disrupting mitochondria and the other acting as a DNA poison, indicating diverse intracellular targeting and effects in vivo (Yu, López, Anaflous, El Bali, Hamal, Ericson, Heisler, Mcquibban, Giaever, Nislow, Boone, Brown, & Bellaoui, 2008).

Fluorescent Sensing

Imidazo[1,2-a]pyrimidines synthesized via A3 coupling were studied for their optical properties. One of the compounds acted as a fluorescent sensor for zinc ions, demonstrating its potential application in detecting zinc concentrations in environmental samples like drinking water (Rawat & Rawat, 2018).

Safety And Hazards

Imidazo[1,2-a]pyrimidine-2-carboxylic acid is considered hazardous . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGDMYPURSIGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315686
Record name Imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine-2-carboxylic acid

CAS RN

64951-10-6
Record name Imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Record name Imidazo(1,2-a)pyrimidine-2-carboxylic acid
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Record name Imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Record name imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a stirring solution of ethyl 1-(imidazo[1,2-a]pyrimidine-2-carboxylate (1 g, 5.2 mmol) [Abignente, et al. Eur. J. Med. Chem. (1994) 29, 279] in ethanol (30 mL) was added 2 N aqueous KOH (10 mL, 20 mmol). The solution was heated to reflux; and after 2 h, the heating mantle was removed, the solution was allowed to cool and the solvent was removed by rotary evaporation. The residue was dissolved in water (20 mL) and acidified to pH 3 with 5 N HCl. The resulting precipitate was filtered, washed with water and dried in vacuo to give 700 mg (83%) of a tan solid.
Name
imidazo[1,2-a]pyrimidine-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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